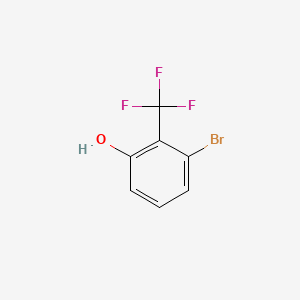

3-Bromo-2-(trifluoromethyl)phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Bromo-2-(trifluoromethyl)phenol is a chemical compound with the CAS Number: 1214352-26-7 . It has a molecular weight of 241.01 . The compound is typically stored at temperatures between 2-8°C . It is a white to yellow solid .

Molecular Structure Analysis

The molecular formula of 3-Bromo-2-(trifluoromethyl)phenol is C7H4BrF3O . The InChI code for this compound is 1S/C7H4BrF3O/c8-4-2-1-3-5(12)6(4)7(9,10)11/h1-3,12H .Physical And Chemical Properties Analysis

3-Bromo-2-(trifluoromethyl)phenol is a white to yellow solid . It has a molecular weight of 241.01 and a molecular formula of C7H4BrF3O . It has a density of 1.752±0.06 g/cm3 (20 ºC 760 Torr), a boiling point of 214.8±35.0 ºC (760 Torr), and a flash point of 83.7±25.9 ºC .Scientific Research Applications

Synthesis and DNA Interaction : A study by Rasool et al. (2021) focused on the synthesis of chalcones derived from 3-Bromo-2-(trifluoromethyl)phenol. They explored their interaction with DNA and evaluated their urease inhibition and antioxidant potential. This research is significant in understanding the compound's interaction with biological molecules.

Domino Transformations in Organic Chemistry : The work of Rulev et al. (2007) demonstrated the aza-Michael/hydroxyalkylation reactions of 2-Bromo-3-arylpropenyl trifluoromethyl ketones, a derivative of 3-Bromo-2-(trifluoromethyl)phenol. These reactions are important for constructing complex organic molecules, showcasing the compound's utility in organic synthesis.

Phthalocyanine Synthesis and Electrochemical Applications : In a study by Kamiloğlu et al. (2018), derivatives of 3-Bromo-2-(trifluoromethyl)phenol were used in synthesizing novel phthalocyanines. They explored their electrochemical and spectroelectrochemical properties, which are crucial for applications in electronic and photonic devices.

Formation of Piperazin-2-ones : Research by Rulev et al. (2013) described a synthesis method for 3-trifluoromethylated piperazin-2-ones using trifluoromethyl 2-bromo enones. This research contributes to the development of new compounds for potential pharmacological use.

O-Trifluoromethylation of Phenols : A method for synthesizing aryl trifluoromethyl ethers using a derivative of 3-Bromo-2-(trifluoromethyl)phenol was detailed by Zhou et al. (2016). This method is important for creating functionalized organic compounds with potential applications in material science and pharmaceuticals.

Electrochemical Applications in Carbon Steel Corrosion Inhibition : In the context of materials science, El-Lateef et al. (2015) synthesized Schiff bases using a derivative of 3-Bromo-2-(trifluoromethyl)phenol, assessing their efficiency as corrosion inhibitors for carbon steel. This application is significant in industrial maintenance and protection.

Spectroscopic Analysis : The study by Mahadevan et al. (2011) conducted vibrational spectroscopy analysis on 3-Bromo phenol, a compound closely related to 3-Bromo-2-(trifluoromethyl)phenol. This analysis is essential for understanding the compound's physical properties and behavior.

Complex Chemistry with Group 13 Metals : Liu et al. (1992) explored the complex chemistry involving derivatives of 3-Bromo-2-(trifluoromethyl)phenol with group 13 metals. This research has implications in coordination chemistry and potential catalyst development.

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

Mechanism of Action

- The compound may form resonance-stabilized carbocations, which could influence its interactions with biological targets .

Mode of Action

Pharmacokinetics

Action Environment

properties

IUPAC Name |

3-bromo-2-(trifluoromethyl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3O/c8-4-2-1-3-5(12)6(4)7(9,10)11/h1-3,12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKNXFUUIDHXHMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40857434 |

Source

|

| Record name | 3-Bromo-2-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2-(trifluoromethyl)phenol | |

CAS RN |

1214352-26-7 |

Source

|

| Record name | 3-Bromo-2-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(1R,2R)-2-(1-pyrrolidinyl)cyclohexyl]aMino]-](/img/structure/B578491.png)

![6-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid methyl ester](/img/structure/B578495.png)

![(3R,4S)-4-(3-tert-butylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate](/img/structure/B578497.png)

![2-Oxa-6-azaspiro[3.3]heptane oxalate](/img/structure/B578506.png)

![8-Oxa-3-azabicyclo[3.2.1]octane-4-thione](/img/structure/B578507.png)

![7-Methylimidazo[1,2-A]pyridin-2-amine](/img/structure/B578509.png)